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A detailed guide for researchers and drug development professionals on the comparative

efficacy, safety, and mechanisms of action of the dual GIP/GLP-1 receptor agonist tirzepatide

and the emerging class of dual GLP-1/glucagon receptor agonist oxyntomodulin (OXM)

analogues.

In the rapidly evolving landscape of metabolic disease therapeutics, dual-agonist molecules

have demonstrated significant promise beyond the efficacy of single-agonist agents. This guide

provides a comprehensive comparison of tirzepatide, a first-in-class dual glucose-dependent

insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, and the

investigational class of oxyntomodulin (OXM) analogues, which act as dual GLP-1 and

glucagon (GCG) receptor agonists. As no direct head-to-head clinical trials have been

conducted, this comparison synthesizes available clinical and preclinical data to inform

research and development efforts.

Mechanism of Action: A Tale of Two Dual Agonists
Tirzepatide's "twincretin" effect stems from its activation of both GIP and GLP-1 receptors,

which are key incretin hormones involved in glucose homeostasis.[1] This dual agonism leads

to enhanced glucose-dependent insulin secretion, suppressed glucagon release, slowed

gastric emptying, and central effects on appetite regulation, contributing to its potent

antihyperglycemic and weight loss effects.[1]

Oxyntomodulin analogues, such as the clinical candidate DA-1726, mimic the endogenous gut

hormone oxyntomodulin, which naturally activates both GLP-1 and glucagon receptors.[2][3]
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The activation of the GLP-1 receptor shares the aforementioned benefits of tirzepatide. The

novel aspect of OXM analogues is the additional engagement of the glucagon receptor, which

is thought to increase energy expenditure and improve hepatic fat metabolism.[3][4]
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Diagram 1: Signaling Pathways of Tirzepatide and OXM Analogues

Clinical Efficacy: A Comparative Overview
Due to the absence of direct comparative trials, this section presents key efficacy data from the

respective clinical trial programs. Tirzepatide's efficacy has been extensively evaluated in the

SURPASS (Type 2 Diabetes) and SURMOUNT (Obesity) programs. Data for oxyntomodulin

analogues is primarily from early-phase clinical trials, with DA-1726 being a prominent

example.

Glycemic Control in Type 2 Diabetes
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Tirzepatide has demonstrated robust, dose-dependent reductions in HbA1c across the

SURPASS program.[1]

Table 1: Glycemic Control with Tirzepatide in Type 2 Diabetes (SURPASS-1)

Parameter
Tirzepatide 5
mg

Tirzepatide 10
mg

Tirzepatide 15
mg

Placebo

Baseline HbA1c

(%)
7.9 7.9 8.0 8.0

Mean Change in

HbA1c from

Baseline at 40

Weeks (%)

-1.87 -1.89 -2.07 +0.04

Participants

Reaching HbA1c

<7.0% (%)

87 92 86 20

Participants

Reaching HbA1c

<5.7% (%)

31 27 40 1

Data from the SURPASS-1 trial, which evaluated tirzepatide as monotherapy in patients with

type 2 diabetes inadequately controlled with diet and exercise alone.[5]

Clinical data on glycemic control for oxyntomodulin analogues in patients with type 2 diabetes

is still emerging. Preclinical studies and early phase trials suggest a potential for significant

glucose-lowering effects.[4]

Weight Reduction in Obesity
Both tirzepatide and oxyntomodulin analogues have shown significant potential for weight

management.

Table 2: Weight Reduction with Tirzepatide in Obesity (SURMOUNT-1)
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Parameter
Tirzepatide 5
mg

Tirzepatide 10
mg

Tirzepatide 15
mg

Placebo

Baseline Body

Weight (kg)
104.4 105.5 104.7 104.4

Mean Percent

Change in Body

Weight at 72

Weeks (%)

-15.0 -19.5 -20.9 -3.1

Participants

Achieving ≥5%

Weight Loss (%)

85 89 91 35

Participants

Achieving ≥20%

Weight Loss (%)

30 50 57 3

Data from the SURMOUNT-1 trial in participants with obesity or overweight without type 2

diabetes.[6]

Table 3: Early Weight Reduction Data for DA-1726 in Obesity (Phase 1)

Parameter DA-1726 (32 mg, no titration)

Mean Body Weight Reduction at Day 26 (%) -4.3

Maximum Body Weight Reduction from Baseline

(%)
up to -6.3

Mean Waist Circumference Reduction by Day

33 (inches)
1.6

Maximum Waist Circumference Reduction by

Day 33 (inches)
up to 3.9

Data from the multiple ascending dose part of the Phase 1 clinical trial of DA-1726 in

participants with obesity.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35658024/
https://www.prnewswire.com/news-releases/metavia-announces-positive-top-line-data-from-the-4-week-phase-1-mad-trial-of-da-1726-a-novel-31-ratio-glp-1-glucagon-dual-receptor-agonist-to-treat-obesity-showing-compelling-weight-loss-and-safety-effects-with-potential-best--302428044.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability
The safety profiles of both tirzepatide and oxyntomodulin analogues are characterized by

gastrointestinal side effects, which are common to the incretin class of therapies.

Table 4: Common Adverse Events

Adverse Event Tirzepatide (SURMOUNT-1) DA-1726 (Phase 1 MAD)

Nausea 24.6% (5mg) - 33.3% (15mg) 12.5%

Diarrhea 18.7% (5mg) - 23.0% (15mg) Not specified

Vomiting 8.3% (5mg) - 18.3% (15mg) Not specified

Constipation 16.8% (5mg) - 11.7% (15mg) Not specified

Treatment Discontinuation due

to Adverse Events
4.3% (5mg) - 7.1% (15mg) 0%

Tirzepatide data from the SURMOUNT-1 trial.[8] DA-1726 data from the multiple ascending

dose part of the Phase 1 trial; GI adverse events were reported as mild and mostly resolved

within 24 hours.[7]

Experimental Protocols: A Glimpse into Key Trials
Understanding the methodologies of the clinical trials is crucial for interpreting the data. Below

are summaries of the protocols for a key trial for each compound.

SURMOUNT-1 (Tirzepatide)
Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management

in adults with obesity or overweight without type 2 diabetes.[9]

Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group

trial.[10]

Participants: 2539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-

related complication (excluding diabetes).[6]
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Intervention: Subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo once

weekly for 72 weeks. Dose escalation occurred over 20 weeks.[6]

Primary Endpoints: Mean percent change in body weight from baseline and the percentage

of participants achieving ≥5% weight reduction at 72 weeks.[9]

DA-1726 Phase 1 Trial
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

single and multiple ascending doses of DA-1726 in obese, otherwise healthy subjects.[11]

Design: Randomized, placebo-controlled, double-blind, sequential parallel group study.[12]

Participants: Obese but otherwise healthy adults with a BMI between 30 and 45 kg/m ².[13]

Intervention: The multiple ascending dose part involved four weekly administrations of DA-

1726 or placebo.[14]

Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[11]

Exploratory Endpoints: Effects on metabolic parameters, cardiac parameters, fasting lipid

levels, body weight, waist circumference, and BMI.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35658024/
https://clinicaltrials.gov/study/NCT04184622
https://synapse.patsnap.com/article/first-patient-dosed-in-da-1726-phase-1-trial-for-obesity-treatment
https://www.appliedclinicaltrialsonline.com/view/fda-clears-investigational-new-drug-application-for-dual-oxyntomodulin-analog-agonist-da-1726
https://www.prnewswire.com/news-releases/metavia-doses-first-patient-in-the-48-mg-mad-cohort-of-its-phase-1-clinical-trial-evaluating-da-1726-for-the-treatment-of-obesity-to-further-explore-maximum-tolerated-dose-302501196.html
https://www.appliedclinicaltrialsonline.com/view/phase-i-trial-for-potential-obesity-treatment-receives-irb-approval
https://synapse.patsnap.com/article/first-patient-dosed-in-da-1726-phase-1-trial-for-obesity-treatment
https://synapse.patsnap.com/article/first-patient-dosed-in-da-1726-phase-1-trial-for-obesity-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SURMOUNT-1 Trial Workflow (Tirzepatide) DA-1726 Phase 1 MAD Workflow
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Diagram 2: Representative Clinical Trial Workflows

Conclusion and Future Directions
Tirzepatide has established a new benchmark for efficacy in the treatment of type 2 diabetes

and obesity, with substantial and sustained improvements in glycemic control and weight loss
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demonstrated in its extensive Phase 3 program. The dual GIP/GLP-1 receptor agonism

appears to be a highly effective mechanism for addressing multiple facets of metabolic

dysregulation.

Oxyntomodulin analogues represent a promising next wave of metabolic therapies. By

incorporating glucagon receptor agonism, they aim to not only suppress appetite and improve

glycemic control but also to increase energy expenditure, a mechanism that could potentially

lead to even greater weight loss and improvements in hepatic steatosis. The early clinical data

for DA-1726 is encouraging, suggesting good tolerability and clinically meaningful weight

reduction even in short-term studies.

For researchers and drug development professionals, the key takeaway is the validation of

multi-agonist approaches for metabolic diseases. Future head-to-head trials will be essential to

directly compare the efficacy and safety of these different dual-agonist strategies. Furthermore,

long-term cardiovascular outcome trials will be critical to fully elucidate the therapeutic potential

of both tirzepatide and the emerging class of oxyntomodulin analogues. The distinct yet

complementary mechanisms of these two classes of drugs may also open avenues for future

combination therapies to achieve even greater metabolic benefits.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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